2,5-Dimethylbenzylamine

Description

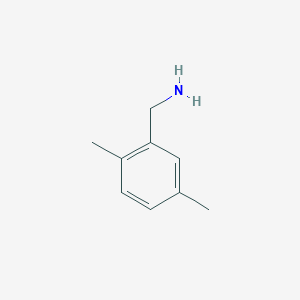

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNPFWZXIGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059087 | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-48-1 | |

| Record name | 2,5-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylbenzylamine from 2,5-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,5-dimethylbenzylamine from 2,5-dimethylbenzonitrile. The focus is on providing detailed experimental methodologies, quantitative data, and a clear understanding of the underlying chemical transformations. The two principal methods discussed are catalytic hydrogenation and reduction using lithium aluminum hydride (LiAlH4), both of which are effective for the conversion of the nitrile functional group to a primary amine.[1]

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a substituted benzyl group, makes it a useful intermediate for introducing this moiety into larger, more complex structures. The synthesis of this amine from the readily available 2,5-dimethylbenzonitrile is a common and efficient transformation. The choice between catalytic hydrogenation and chemical reduction with hydrides often depends on factors such as scale, available equipment, and desired selectivity.

Synthetic Pathways

The conversion of 2,5-dimethylbenzonitrile to this compound involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This can be achieved through two main approaches as illustrated below.

References

An In-Depth Technical Guide to the Nucleophilic Substitution Synthesis of 2,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary nucleophilic substitution methodologies for the synthesis of 2,5-dimethylbenzylamine, a key intermediate in various chemical and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a primary amine of significant interest in organic synthesis. Its structural motif is a precursor to a variety of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, leveraging the reactivity of the benzylic position. This guide will focus on three principal synthetic strategies:

-

Direct Nucleophilic Substitution: The reaction of 2,5-dimethylbenzyl chloride with an amine source, typically ammonia.

-

The Gabriel Synthesis: A robust method for the preparation of primary amines from alkyl halides, utilizing potassium phthalimide.

-

The Leuckart-Wallach Reaction: A reductive amination process that converts aldehydes or ketones to amines.

Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, and scalability, which will be discussed in the context of the provided experimental data.

Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the three main synthetic routes to this compound.

Direct Nucleophilic Substitution of 2,5-Dimethylbenzyl Chloride

This method involves the direct reaction of 2,5-dimethylbenzyl chloride with a nucleophilic amine source, most commonly ammonia, to yield the desired primary amine. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic benzylic carbon, displacing the chloride ion.[1]

Experimental Protocol:

A solution of 2,5-dimethylbenzyl chloride in a suitable organic solvent is treated with an excess of ammonia. The reaction can be carried out under various conditions, with temperature and pressure being key parameters to control the reaction rate and minimize the formation of secondary and tertiary amine byproducts.

-

Reactants: 2,5-Dimethylbenzyl Chloride, Ammonia

-

Solvent: Ethanol, Methanol, or Dichloromethane

-

Temperature: 25-100 °C (depending on pressure)

-

Procedure:

-

A pressure vessel is charged with a solution of 2,5-dimethylbenzyl chloride in the chosen solvent.

-

The vessel is cooled, and a significant molar excess of ammonia (either as a concentrated aqueous solution or as a gas) is introduced.

-

The vessel is sealed and heated to the desired temperature with stirring for several hours.

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous base (e.g., NaOH solution) to neutralize the ammonium chloride salt and liberate the free amine.

-

The organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation or column chromatography.

-

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation issues often encountered in direct amination with ammonia.[2][3][4][5] The synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[2][3][4][5]

Experimental Protocol:

-

Reactants: 2,5-Dimethylbenzyl Halide (Chloride or Bromide), Potassium Phthalimide, Hydrazine Hydrate (for cleavage)

-

Solvent: Dimethylformamide (DMF) for alkylation; Ethanol or Methanol for cleavage

-

Temperature: 50-100 °C for alkylation; Reflux for cleavage

-

Procedure:

-

N-Alkylation: To a solution of potassium phthalimide in DMF, 2,5-dimethylbenzyl halide is added. The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the N-(2,5-dimethylbenzyl)phthalimide. The solid is collected by filtration, washed with water, and dried.

-

Cleavage (Hydrazinolysis): The dried N-(2,5-dimethylbenzyl)phthalimide is suspended in ethanol or methanol, and hydrazine hydrate is added. The mixture is heated at reflux for a few hours. A precipitate of phthalhydrazide will form. After cooling, the mixture is acidified with HCl and the phthalhydrazide is removed by filtration. The filtrate is then made basic with a strong base (e.g., NaOH) to liberate the free amine. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude amine is purified by distillation.

-

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a reductive amination method that synthesizes amines from carbonyl compounds.[6][7][8] In the context of this compound synthesis, 2,5-dimethylbenzaldehyde is reacted with ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.[6][7][8] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.[6]

Experimental Protocol:

-

Reactants: 2,5-Dimethylbenzaldehyde, Ammonium Formate or Formamide

-

Temperature: 160-185 °C

-

Procedure:

-

A mixture of 2,5-dimethylbenzaldehyde and a molar excess of ammonium formate (or formamide) is heated in a reaction vessel equipped with a condenser.

-

The reaction is maintained at a high temperature for several hours. The progress can be monitored by observing the cessation of CO2 evolution.

-

The resulting intermediate N-formyl-2,5-dimethylbenzylamine is then hydrolyzed to the primary amine by heating with an aqueous acid (e.g., HCl).

-

After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) to liberate the free amine.

-

The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

-

Purification of the crude this compound is achieved by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the described methods. Please note that yields can vary based on specific reaction conditions and scale.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Direct Nucleophilic Substitution | 2,5-Dimethylbenzyl Chloride | Ammonia | Ethanol | 80-100 | 4-8 | 60-75 |

| Gabriel Synthesis | 2,5-Dimethylbenzyl Bromide | Potassium Phthalimide, Hydrazine | DMF, Ethanol | 80 (Alkylation), Reflux (Cleavage) | 2-4 (Alkylation), 2-3 (Cleavage) | 75-90 |

| Leuckart-Wallach Reaction | 2,5-Dimethylbenzaldehyde | Ammonium Formate | None | 160-180 | 6-12 | 50-70 |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic methods described.

Caption: Workflow for Direct Nucleophilic Substitution.

Caption: Workflow for the Gabriel Synthesis.

Caption: Workflow for the Leuckart-Wallach Reaction.

Conclusion

The synthesis of this compound can be effectively achieved through several nucleophilic substitution pathways. The choice of method will depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis. The Gabriel synthesis generally offers the highest yields and purity, avoiding the common issue of over-alkylation. Direct amination is a more atom-economical approach but requires careful control to maximize the yield of the primary amine. The Leuckart-Wallach reaction provides a viable alternative when starting from the corresponding aldehyde, though it often requires harsher reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

- 1. This compound|Chemical Synthesis Reagent [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Gabriel Synthesis | Thermo Fisher Scientific - IE [thermofisher.com]

- 4. jk-sci.com [jk-sci.com]

- 5. orgosolver.com [orgosolver.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

Physical and chemical properties of 2,5-Dimethylbenzylamine

An In-depth Technical Guide to 2,5-Dimethylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is an organic chemical compound belonging to the class of substituted benzylamines. Its structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an aminomethyl group. This primary amine is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and as a ligand in coordination chemistry. The presence of the nucleophilic amine group and the substituted aromatic ring dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, key reactions, and applications for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a liquid at room temperature. Its properties are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 514.49 K (241.34 °C) (Joback Calculated) | [5] |

| Refractive Index | 1.5350 to 1.5380 (at 20°C, 589 nm) | [6] |

| LogP (Octanol/Water) | 1.762 (Crippen Calculated) | [5] |

| Water Solubility | log10WS = -2.74 (mol/L) (Crippen Calculated) | [5] |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Details | Source |

| IUPAC Name | (2,5-dimethylphenyl)methanamine | [1] |

| CAS Registry Number | 93-48-1 | [2][3][4] |

| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N | [2][3][4] |

| IR Spectrum | Conforms to structure | [1][2][6] |

| Kovats Retention Index | 1200 (Standard non-polar) | [1][5] |

| Predicted CCS ([M+H]⁺) | 127.5 Ų | [4][7] |

| Predicted CCS ([M+Na]⁺) | 136.1 Ų | [4][7] |

Chemical Reactivity and Behavior

The chemical behavior of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both basic and nucleophilic.[4] Unlike anilines, the methylene spacer between the benzene ring and the amino group prevents the delocalization of the nitrogen's lone pair into the aromatic system, making benzylamines stronger bases.[4]

Key aspects of its reactivity include:

-

Basicity : It readily reacts with acids to form ammonium salts.

-

Nucleophilicity : The amine group can attack electrophilic centers. This is fundamental to its role in various synthetic transformations.

-

Condensation Reactions : It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).[4] This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule.[4]

-

Alkylation and Acylation : The nitrogen can be alkylated or acylated to form secondary, tertiary amines, or amides, respectively.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Experimental Protocol 1: Reductive Amination of 2,5-Dimethylbenzaldehyde

This is a common method for synthesizing primary amines.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylbenzaldehyde in a suitable solvent such as methanol.

-

Amine Source : Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Reduction : Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reducing agent reduces the imine intermediate formed in situ.

-

Work-up : After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction : Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Experimental Protocol 2: Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile

This method provides a high-yield route to the desired amine.[4]

-

Reaction Setup : Place 2,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) in a high-pressure autoclave.

-

Hydrogenation : Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

-

Reaction Conditions : Heat the mixture to the target temperature and stir until hydrogen uptake ceases.

-

Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification : Filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the product, this compound.

Key Chemical Reactions

The nucleophilic nature of the amine group is central to its utility in synthesis. A prime example is the formation of Schiff bases.

Experimental Protocol 3: Imine Formation (Schiff Base)

-

Reactant Mixing : Dissolve equimolar amounts of this compound and an appropriate aldehyde or ketone (e.g., benzaldehyde) in a solvent like ethanol or toluene in a round-bottom flask.

-

Catalysis (Optional) : A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the dehydration step.

-

Water Removal : Equip the flask with a Dean-Stark apparatus and a condenser to azeotropically remove the water formed during the reaction.

-

Reaction : Heat the mixture to reflux until no more water is collected.

-

Isolation : Cool the reaction mixture. The product may crystallize upon cooling or can be isolated by removing the solvent under reduced pressure. Recrystallization or chromatography can be used for further purification.

Applications in Research and Drug Development

Benzylamine derivatives are important structural motifs in many biologically active molecules.[4]

-

Pharmaceutical Intermediates : this compound serves as a building block for more complex molecules. The benzylamine scaffold is a core component in various medicinal compounds.[4] While direct applications of this specific isomer are less documented than its N,N-dimethylated counterpart, it is a valuable precursor for creating libraries of compounds for drug screening.

-

Ligand Synthesis : The amine group can coordinate with metal centers, making it useful for synthesizing ligands for coordination chemistry and catalysis.[4]

-

Precursor for Bioactive Compounds : Related N,N-dimethylbenzylamine structures are known precursors in the synthesis of antihistamines and agents targeting the central nervous system.[4][8] This highlights the potential of the substituted benzylamine framework in medicinal chemistry.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Classification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some safety data sheets classify it more severely as causing severe skin burns and eye damage.[9]

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid :

-

Skin Contact : Immediately flush skin with plenty of water. Remove contaminated clothing.[9]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[9]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

References

- 1. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound|Chemical Synthesis Reagent [benchchem.com]

- 5. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. PubChemLite - this compound (C9H13N) [pubchemlite.lcsb.uni.lu]

- 8. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dimethylbenzylamine (CAS Number: 93-48-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzylamine, with the CAS number 93-48-1, is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzylamine core with two methyl substituents on the phenyl ring, imparts specific steric and electronic properties that make it a useful building block in the preparation of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data relevant to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 93-48-1 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| IUPAC Name | (2,5-dimethylphenyl)methanamine | [1] |

| Synonyms | Benzylamine, 2,5-dimethyl- | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 121 °C at 30 torr | - |

| Density | 0.95 g/cm³ | - |

| Refractive Index | 1.5350 to 1.5380 (at 20°C, 589 nm) | [2] |

| logP (Octanol/Water Partition Coefficient) | 1.762 (Calculated) | [3] |

| Water Solubility | log10WS = -2.74 (Calculated) | [3] |

Table 3: Spectral Data

| Spectroscopic Technique | Data | Source |

| ¹H NMR | Spectra available, detailed analysis pending. | [1] |

| ¹³C NMR | Data not readily available in searched literature. | - |

| Infrared (IR) Spectrum | Conforms to structure. | [2] |

| Mass Spectrometry (MS) | Data not readily available in searched literature. | - |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two most common methods are the catalytic hydrogenation of 2,5-dimethylbenzonitrile and the reductive amination of 2,5-dimethylbenzaldehyde.

Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile

This high-yield method involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 2,5-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, typically 5-10 mol%) is added in a high-pressure reactor (autoclave).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C) until the theoretical amount of hydrogen is consumed, or the reaction is deemed complete by analytical monitoring (e.g., TLC or GC).

-

Work-up and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the pure amine.

Reductive Amination of 2,5-Dimethylbenzaldehyde

Reductive amination is a versatile one-pot reaction that converts an aldehyde to an amine. The process involves the initial formation of an imine, which is then reduced in situ.

Experimental Protocol (Representative):

-

Imine Formation: 2,5-Dimethylbenzaldehyde (1 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol, 1.5-2 equivalents) are dissolved in a suitable solvent like methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.

-

Work-up: The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the benzylamine scaffold is a common motif in a wide range of biologically active compounds. Research into derivatives of benzylamine and related structures has revealed activities in several therapeutic areas.

Antimicrobial and Anti-infective Potential

There are reports that this compound can be used as an intermediate in the synthesis of flavin derivatives with potential anti-infective properties. Flavins are essential cofactors in many biological redox reactions, and their biosynthesis pathways are potential targets for antimicrobial agents. While the specific mechanism of action for derivatives of this compound has not been elucidated, it is plausible that they could interfere with flavin-dependent enzymes or the flavin biosynthesis pathway in pathogenic microorganisms.

Derivatives of the structurally similar compound N,N-dimethylbenzylamine have been investigated for their antimicrobial properties.[4] For instance, quaternary ammonium salts derived from N,N-dimethylbenzylamine have shown activity against various bacterial strains.[4] This suggests that derivatization of this compound could lead to novel antimicrobial candidates.

Anti-inflammatory and Other Activities

Benzamide derivatives, which can be synthesized from benzylamines, have been explored for their anti-inflammatory properties. For example, some N-substituted benzamides have shown potent anti-inflammatory effects in preclinical models.[5] The 2,5-dimethyl substitution pattern on the phenyl ring of this compound could influence the pharmacological properties of its derivatives, potentially leading to compounds with improved potency or selectivity.

Furthermore, benzylamine derivatives are recognized as precursors in the synthesis of various bioactive compounds targeting the central nervous system.[5]

Safety and Handling

This compound is classified as a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with potential for use in the synthesis of novel compounds with interesting biological activities. This guide has provided an overview of its chemical and physical properties, detailed representative synthetic protocols, and discussed potential applications in drug discovery and development. While more research is needed to fully elucidate the biological profile of this compound and its derivatives, the information presented here serves as a valuable resource for scientists working in this area.

References

An In-depth Technical Guide to 2,5-Dimethylbenzylamine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzylamine is an organic compound belonging to the class of substituted benzylamines. Characterized by a benzene ring substituted with two methyl groups and an aminomethyl group, this chemical serves as a valuable intermediate in organic synthesis. Its structural features, particularly the nucleophilic amino group and the substituted aromatic ring, make it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is used as an intermediate in the synthesis of certain flavin derivatives.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic methodologies for this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The presence of the methyl groups on the benzene ring influences the compound's steric and electronic properties, which in turn affect its reactivity and potential applications.[1]

Physicochemical Data

A compilation of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[2] |

| Molecular Weight | 135.21 g/mol | PubChem[2] |

| CAS Number | 93-48-1 | BenchChem[1] |

| Appearance | Colorless to light yellow liquid | Wikipedia[3] |

| Boiling Point | 180-183 °C (356-361 °F; 453-456 K) | Wikipedia[3] |

| Melting Point | -75 °C (-103 °F; 198 K) | Wikipedia[3] |

| Density | 0.91 g/cm³ at 20 °C | Wikipedia[3] |

| Solubility in Water | 1.2 g/100mL | Wikipedia[3] |

| Refractive Index | 1.5350 to 1.5380 (20°C, 589 nm) | Thermo Fisher Scientific |

graph "Molecular_Structure_of_2_5_Dimethylbenzylamine" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring with explicit bonds for clarity C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.5!"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C1 -- C6 [style=invis]; // for centering text// Substituents CH2 [label="CH₂", pos="0,3!"]; NH2 [label="NH₂", pos="0,4.5!"]; CH3_1 [label="CH₃", pos="-2.6,-1.5!"]; CH3_2 [label="CH₃", pos="2.6,-1.5!"];

C1 -- CH2 [len=1.5]; CH2 -- NH2 [len=1.5]; C2 -- CH3_1 [len=1.5]; C5 -- CH3_2 [len=1.5];

// Aromatic bonds (approximated with single lines for neato layout)// Double bonds can be added if using a different layout engine that supports them well// For neato, visual clarity is prioritized with single lines for the ring. }

Caption: Molecular Structure of this compound.

Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the reductive amination of 2,5-dimethylbenzaldehyde and the catalytic hydrogenation of 2,5-dimethylbenzonitrile.[1] The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Synthesis via Reductive Amination of 2,5-Dimethylbenzaldehyde

This widely used method involves the reaction of an aldehyde with an amine source, in this case, ammonia, to form an imine intermediate, which is then reduced to the corresponding amine.

Materials and Reagents:

-

2,5-Dimethylbenzaldehyde

-

Ammonia (aqueous or in methanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Ethanol

-

Acetic acid (catalytic amount)

-

Ethyl acetate

-

Saturated aqueous potassium carbonate solution

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylbenzaldehyde in methanol.

-

Add an excess of the ammonia solution to the flask.

-

Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Once imine formation is significant, cautiously add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete, as indicated by the consumption of the imine.

-

Remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure.

Synthesis via Catalytic Hydrogenation of 2,5-Dimethylbenzonitrile

This high-yield method involves the reduction of the nitrile group to a primary amine using a metal catalyst and hydrogen gas.[1]

Materials and Reagents:

-

2,5-Dimethylbenzonitrile

-

Raney Nickel or Palladium on carbon (Pd/C) catalyst

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 2,5-dimethylbenzonitrile in a suitable solvent such as ethanol.

-

Add the catalyst (e.g., Raney Nickel or 5% Pd/C) to the solution. The catalyst loading is typically 5-10% by weight relative to the nitrile.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 atm).

-

Heat the mixture to the appropriate temperature (e.g., 70-100 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by vacuum distillation.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound from its common precursors can be visualized as follows.

Caption: General synthetic workflows for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the direct biological activity or specific engagement in signaling pathways of this compound itself. Its primary significance in the context of drug development and life sciences lies in its role as a precursor or intermediate in the synthesis of more complex, biologically active molecules.[1] For example, benzylamine derivatives are core components in various medicinal compounds, and N,N-dimethylbenzylamine, a related compound, is a known precursor in the synthesis of some antihistamines.[1] Further research is required to elucidate any intrinsic biological functions of this compound.

Conclusion

This compound is a key chemical intermediate with well-defined molecular and physical properties. The synthetic routes to this compound are well-established, with reductive amination and nitrile hydrogenation being the most common and efficient methods. While its direct biological activity is not extensively documented, its utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules is clear. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of 2,5-Dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylbenzylamine (CAS No. 93-48-1), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.2 | Multiplet | 3H | Aromatic (Ar-H) |

| ~ 3.8 | Singlet | 2H | Benzylic (Ar-CH₂-N) |

| ~ 2.3 | Singlet | 6H | Methyl (Ar-CH₃) |

| ~ 1.5 | Broad Singlet | 2H | Amine (-NH₂) |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 138 - 140 | Quaternary | Aromatic (C-CH₂) |

| ~ 135 - 136 | Quaternary | Aromatic (C-CH₃) |

| ~ 128 - 131 | Tertiary | Aromatic (CH) |

| ~ 45 - 46 | Primary | Benzylic (Ar-CH₂-N) |

| ~ 20 - 21 | Primary | Methyl (Ar-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds. The condensed-phase IR spectrum for this compound is available through the NIST Chemistry WebBook, compiled from the Coblentz Society's collection.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| ~1200 | C-N Stretch | Amine |

| 800 - 850 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₉H₁₃N, with a monoisotopic mass of approximately 135.10 Da.[1]

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron impact ionization is expected to follow patterns characteristic of aromatic amines.[1] The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.[1] A common fragmentation pathway for benzylamines is the cleavage of the bond between the benzylic carbon and the aromatic ring.[1]

| m/z | Ion | Possible Fragmentation |

| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

| 106 | [C₇H₈N]⁺ | Loss of an ethyl radical (•C₂H₅) or two methyl radicals |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization (Electron Impact - EI):

-

Bombard the sample molecules with a high-energy electron beam (typically 70 eV).

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and record their abundance.

-

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Reactivity of the primary amine group in 2,5-Dimethylbenzylamine

An In-depth Technical Guide to the Reactivity of the Primary Amine Group in 2,5-Dimethylbenzylamine

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in this compound. It covers the fundamental aspects of its basicity and nucleophilicity, details common synthetic transformations, and provides actionable experimental protocols. The influence of the substituted aromatic ring on the amine's reactivity is a central focus, offering insights for its application in synthetic chemistry and drug development.

Introduction to this compound

This compound is an aromatic primary amine characterized by a benzyl scaffold with two methyl groups at positions 2 and 5 of the phenyl ring. Its chemical behavior is dominated by the primary amine (-NH₂) functional group. The lone pair of electrons on the nitrogen atom dictates its role as both a base and a nucleophile, making it a versatile intermediate in organic synthesis.[1]

Unlike anilines, where the nitrogen's lone pair is delocalized into the aromatic system, the methylene (-CH₂-) spacer in benzylamine and its derivatives isolates the amine group, preserving its aliphatic character and enhancing its basicity.[2] The reactivity of this compound is further modulated by the electronic and steric effects imposed by the two methyl substituents on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 93-48-1 | [1] |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| InChI Key | LUJNPFWZXIGIPS-UHFFFAOYSA-N | [1],[3] |

Core Reactivity Principles: Basicity and Nucleophilicity

The chemical behavior of the primary amine in this compound is a balance between its basicity and nucleophilicity, which are influenced by electronic and steric factors.

The basicity of the amine group arises from the availability of the nitrogen's lone pair to accept a proton. Benzylamines are significantly stronger bases than anilines because the methylene bridge prevents the lone pair from delocalizing into the benzene ring.[2]

Table 2: Comparative Basicity of Related Amines

| Compound | pKₐ of Conjugate Acid (pKaH) | pKₑ (Amine) | Key Structural Feature | Reference(s) |

| Ammonia | 9.25 | 4.75 | Reference inorganic amine | [5] |

| Aniline | 4.6 | 9.4 | Lone pair delocalized into the aromatic ring | [2] |

| Benzylamine | 9.30 | 4.70 | Lone pair isolated from the ring by a -CH₂- group | [5] |

| This compound | ~9.4-9.6 (Estimated) | ~4.4-4.6 (Estimated) | Two electron-donating methyl groups on the ring | - |

Note: The pKa values for this compound are estimated based on the electronic effects of methyl substituents.

The nucleophilicity of this compound is its ability to donate its lone pair of electrons to an electrophilic center, initiating key chemical reactions like alkylation and acylation.[1]

-

Electronic Effects: The electron-donating methyl groups increase the electron density on the nitrogen, enhancing its nucleophilicity. Studies on substituted benzylamines show that electron-donating groups increase the rate of nucleophilic substitution reactions.[6]

-

Steric Effects: The methyl group at the C2 (ortho) position introduces steric hindrance around the aminomethyl group.[7] This steric bulk can impede the approach of the amine to sterically demanding electrophiles, potentially reducing reaction rates compared to less hindered isomers like 3,4-dimethylbenzylamine. The outcome of a reaction can, therefore, be a trade-off between the enhanced electronic properties and increased steric hindrance.

Figure 1: Factors influencing the reactivity of this compound.

Key Synthetic Transformations

The primary amine of this compound readily participates in several fundamental organic reactions.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases.[1] This reaction is crucial for synthesizing ligands for coordination chemistry and as intermediates for further synthetic steps.[8] The mechanism involves an initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable imine product.[1]

Figure 2: General mechanism for Schiff base formation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction proceeds through a nucleophilic acyl substitution mechanism.[9] A base like triethylamine or pyridine is typically used to neutralize the HCl byproduct generated when using acyl chlorides.[9]

The amine group can be successively alkylated using alkyl halides or other alkylating agents to form secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.[10] The reaction generally follows an Sₙ2 mechanism.[6] Controlling the degree of alkylation to selectively obtain the mono- or di-alkylated product can be challenging, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine.

Table 3: Summary of Key Reactions

| Reaction Type | Electrophile | Product Class | General Conditions |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Ethanol, reflux |

| Acylation | Acyl Chloride, Anhydride | Amide | Aprotic solvent (DCM, THF), base (e.g., Triethylamine), 0°C to RT |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Polar solvent, often with a base to scavenge acid byproduct |

Experimental Protocols

The following protocols are provided as detailed methodologies for the key reactions discussed.

This protocol describes the condensation of this compound with benzaldehyde.

-

Reagents & Setup:

-

This compound (1.0 eq.)

-

Benzaldehyde (1.0 eq.)

-

Absolute Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure: a. Dissolve this compound (0.01 mol, 1.35 g) in absolute ethanol (20 mL) in the round-bottom flask. b. Add benzaldehyde (0.01 mol, 1.06 g, 1.02 mL) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours.[11][12] d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. If a precipitate forms, collect the product by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization. g. Wash the solid product with cold ethanol and dry in a vacuum oven.[12]

This protocol details the acylation of this compound with acetyl chloride.

Figure 3: Experimental workflow for the acylation of this compound.

-

Reagents & Setup:

-

This compound (1.0 eq.)

-

Acetyl Chloride (1.05 eq.)

-

Triethylamine (TEA) or Pyridine (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, dropping funnel, magnetic stirrer, under an inert atmosphere (e.g., Nitrogen).

-

-

Procedure: a. In the round-bottom flask, dissolve this compound (0.01 mol, 1.35 g) and triethylamine (0.011 mol, 1.11 g, 1.53 mL) in anhydrous DCM (30 mL).[9][13] b. Cool the solution to 0°C using an ice bath. c. Dissolve acetyl chloride (0.0105 mol, 0.82 g, 0.75 mL) in anhydrous DCM (10 mL) and add it to the dropping funnel. d. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.[13] e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.[9] f. Monitor the reaction by TLC until the starting amine is consumed. g. Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel. h. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL). i. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.[13]

This protocol provides a general method for the mono-alkylation of this compound.

-

Reagents & Setup:

-

This compound (1.0 eq.)

-

Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.0-1.2 eq.)

-

Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (2.0-3.0 eq.)

-

Acetonitrile or Methanol

-

Round-bottom flask with a magnetic stirrer.

-

-

Procedure: a. To a solution of this compound (0.01 mol, 1.35 g) in acetonitrile (40 mL), add potassium carbonate (0.03 mol, 4.14 g).[14] b. Add the alkyl halide (e.g., benzyl bromide, 0.01 mol, 1.71 g, 1.2 mL) to the suspension. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary. d. Monitor the formation of the product and consumption of the starting material by TLC. e. Once the reaction is complete, filter off the inorganic base. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the residue by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.

Conclusion

This compound is a reactive primary amine whose utility in organic synthesis is governed by the interplay of electronic enhancement and steric hindrance from its methyl-substituted phenyl ring. The amine group readily undergoes Schiff base formation, acylation, and alkylation, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Understanding the factors that modulate its reactivity allows researchers to effectively harness this compound for the construction of complex molecular architectures. The provided protocols offer a practical foundation for employing this compound in a laboratory setting.

References

- 1. This compound|Chemical Synthesis Reagent [benchchem.com]

- 2. Assertion Benzylamine is more basic than aniline Reason class 12 chemistry CBSE [vedantu.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. benchchem.com [benchchem.com]

- 10. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Basicity and Nucleophilicity of 2,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylbenzylamine is a primary aralkylamine with significant utility in organic synthesis and as a building block for more complex molecules, including pharmaceuticals. Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which imparts both basic and nucleophilic properties. This guide provides a comprehensive overview of the basicity and nucleophilicity of this compound, including theoretical considerations, expected quantitative values based on structurally similar compounds, and detailed experimental protocols for their determination. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

Benzylamine and its derivatives are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom. Unlike anilines, where the nitrogen's lone pair is delocalized into the aromatic ring, the methylene spacer in benzylamines isolates the lone pair, rendering them significantly more basic. The presence of substituents on the aromatic ring, such as the two methyl groups in this compound, can further modulate the electronic properties and steric environment of the amine, thereby influencing its reactivity. A thorough understanding of the basicity and nucleophilicity of this compound is crucial for predicting its behavior in chemical reactions and biological systems.

Basicity of this compound

2.1. Estimated Basicity

The presence of the electron-donating methyl groups on the benzene ring is expected to slightly increase the electron density on the nitrogen atom through inductive effects, potentially making this compound a slightly stronger base than unsubstituted benzylamine. For a close structural analog, N,N-dimethylbenzylamine, a pKa value of 9.02 has been reported[1]. It is therefore anticipated that the pKa of this compound will be in a similar range.

Table 1: Basicity Data for Benzylamine and a Structurally Related Compound

| Compound | Structure | pKa | Reference |

| Benzylamine | C₆H₅CH₂NH₂ | 9.34 | Publicly available data |

| N,N-Dimethylbenzylamine | C₆H₅CH₂N(CH₃)₂ | 9.02 | [1] |

| This compound (Estimated) | (CH₃)₂C₆H₃CH₂NH₂ | ~9-9.5 | Inference based on analogs |

2.2. Experimental Determination of pKa

Accurate determination of the pKa of this compound requires experimental measurement. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.[2][3][4]

2.2.1. Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant is added.[3][4][5]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable solvent to create a solution of known concentration.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is gradually added to the amine solution using a burette.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Nucleophilicity of this compound

Nucleophilicity refers to the ability of a species to donate its lone pair of electrons to an electrophile. The primary amine group in this compound, with its available lone pair on the nitrogen atom, makes it a competent nucleophile.[6]

3.1. Factors Influencing Nucleophilicity

-

Electron Density: The electron-donating methyl groups on the aromatic ring increase the electron density on the nitrogen, enhancing its nucleophilicity.

-

Steric Hindrance: The methyl group at the 2-position (ortho to the benzyl group) may introduce some steric hindrance, potentially slowing down reactions with bulky electrophiles compared to an unhindered benzylamine.

3.2. Typical Nucleophilic Reactions

This compound is expected to participate in a variety of nucleophilic reactions.

-

Condensation Reactions: It readily reacts with aldehydes and ketones in a nucleophilic addition to the carbonyl carbon, followed by dehydration to form an imine (Schiff base).[6]

-

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, for instance, by attacking an electrophilic benzylic carbon and displacing a leaving group.[6]

-

Acylation and Alkylation: The amine can be acylated by reaction with acyl chlorides or anhydrides, and alkylated by reaction with alkyl halides.

3.3. Quantitative Assessment of Nucleophilicity

Applications in Drug Development

The dual basic and nucleophilic character of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, benzylamine scaffolds are found in certain antihistamine drugs.[6] The amine functionality allows for the facile introduction of various substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

Conclusion

This compound is a primary aralkylamine with a basicity estimated to be in the pKa range of 9-9.5, influenced by the electron-donating methyl groups on the aromatic ring. Its primary amine group also confers significant nucleophilicity, allowing it to participate in a wide range of organic reactions. While specific quantitative data for its basicity and nucleophilicity are not extensively documented, established experimental protocols can be employed for their precise determination. A thorough understanding of these fundamental chemical properties is essential for the effective application of this compound in research, synthesis, and drug development.

References

- 1. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 2. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound|Chemical Synthesis Reagent [benchchem.com]

Determining the Solubility of 2,5-Dimethylbenzylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,5-Dimethylbenzylamine in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation frameworks to enable researchers to generate and report their own findings accurately and consistently.

Introduction to this compound and its Solubility

This compound is an organic compound with the molecular formula C9H13N.[1][2] As a substituted benzylamine, its solubility characteristics are of interest in various applications, including chemical synthesis and pharmaceutical development. Understanding the solubility of this amine in different organic solvents is crucial for process design, reaction optimization, formulation development, and purification strategies. The solubility of an amine is influenced by the interplay of its molecular structure—specifically the presence of a polar amine group and a nonpolar dimethylphenyl group—and the properties of the solvent.[3]

Data Presentation: A Framework for Reporting Solubility

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following table provides a template for reporting the solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric Method | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric Method | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric Method | ||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The isothermal saturation method, often referred to as the shake-flask method, is a widely recognized and reliable technique for measuring thermodynamic solubility.[4] Another straightforward and accurate method, particularly for non-volatile solutes, is the gravimetric method.

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Conical flasks or vials with stoppers

-

Thermostatic shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the sample through a syringe filter that is compatible with the organic solvent.

-

Dilute the sample with a known volume of the solvent to a concentration that is within the analytical range of the chosen measurement technique.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a direct and simple way to determine solubility by measuring the mass of the solute dissolved in a known mass of a saturated solution.[5][6][7]

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Conical flasks or vials with stoppers

-

Thermostatic shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-4 of the Isothermal Saturation Method.

-

Allow the undissolved solid to settle.

-

Accurately weigh a clean and dry evaporating dish (W1).

-

Carefully transfer a known volume or mass of the clear saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W2).

-

Evaporate the solvent in a well-ventilated fume hood or a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it again (W3).

-

Calculate the solubility using the following formulas:

-

Weight of solute = W3 - W1

-

Weight of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Isothermal Saturation Method Workflow

Caption: Gravimetric Method Workflow

Conclusion

This guide has outlined the necessary experimental procedures for the accurate determination of the solubility of this compound in organic solvents. By following the detailed protocols for the isothermal saturation and gravimetric methods, and by utilizing the provided data presentation framework, researchers can generate reliable and comparable solubility data. This information is invaluable for the effective design and optimization of chemical processes and formulations involving this compound.

References

- 1. This compound | C9H13N | CID 66735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 93-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Isomers of Dimethylbenzylamine and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dimethylbenzylamine, focusing on their synthesis, physicochemical properties, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction to Dimethylbenzylamine Isomers

Dimethylbenzylamine (C₉H₁₃N) is an organic compound with several structural and positional isomers. These isomers share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical, chemical, and potentially biological properties. The most well-known isomer is N,N-dimethylbenzylamine, a tertiary amine widely used as a catalyst in the production of polyurethane foams and epoxy resins.[1][2] However, a variety of other isomers exist, including those with methyl groups on the benzene ring and on the alpha carbon of the benzyl group. Understanding the unique characteristics of each isomer is crucial for their effective application in organic synthesis, materials science, and pharmacology.

The primary isomers covered in this guide are:

-

Structural Isomer: N,N-Dimethylbenzylamine

-

Positional Isomers: 2,3-Dimethylbenzylamine, 2,4-Dimethylbenzylamine, 2,5-Dimethylbenzylamine, 2,6-Dimethylbenzylamine, 3,4-Dimethylbenzylamine, and 3,5-Dimethylbenzylamine

-

Structural Isomer: alpha,N-Dimethylbenzylamine

Physicochemical Properties

The physicochemical properties of dimethylbenzylamine isomers are critical for their handling, application, and purification. The following tables summarize the key quantitative data for each isomer, facilitating easy comparison.

Table 1: General and Physical Properties of Dimethylbenzylamine Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| N,N-Dimethylbenzylamine | 103-83-3 | 135.21 | Colorless to light yellow liquid[3] | -75[4] | 183-184[5][4] | 0.9[5][4] | 1.501[5] |

| 2,3-Dimethylbenzylamine | 51586-20-0 | 135.21 | Colorless liquid | - | 118 | 0.97 | 1.537 |

| 2,4-Dimethylbenzylamine | 94-98-4 | 135.21 | - | 116 (estimate)[6] | 218-219[6][7] | 0.96[6] | 1.536-1.539[8] |

| This compound | 93-48-1 | 135.21 | - | - | - | - | - |

| 2,6-Dimethylbenzylamine | 74788-82-2 | 135.21 | - | - | - | - | - |

| 3,4-Dimethylbenzylamine | 102-48-7 | 135.21 | Liquid[9] | - | - | - | - |

| 3,5-Dimethylbenzylamine | 78710-55-1 | 135.21 | Solid | - | - | - | - |